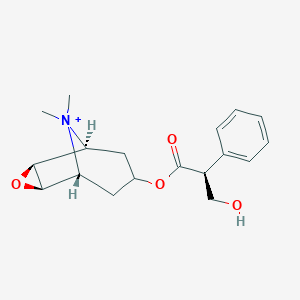
N-(2,6-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorophenyl)benzamide, also known as diclofenamide, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is structurally similar to other compounds such as sulfonylureas and sulfonamides. The compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of N-(2,6-dichlorophenyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channel activity. The compound has been shown to increase the open probability of CFTR channels, leading to increased chloride ion transport across cell membranes. It has also been shown to inhibit the activity of ENaC channels, leading to decreased sodium ion transport. These effects are thought to be mediated by the binding of the compound to specific sites on the ion channels.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2,6-dichlorophenyl)benzamide are diverse and depend on the specific ion channels being targeted. In general, the compound has been shown to increase chloride ion transport and decrease sodium ion transport in cells. This can have a variety of downstream effects, including changes in cell volume, pH, and membrane potential. The compound has also been shown to have anti-inflammatory effects, possibly through the modulation of ion channels in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dichlorophenyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target specific channels and study their function in isolation. The compound is also relatively easy to synthesize and has a well-established synthesis method. One limitation of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in vivo, so its effects in whole organisms are not well-understood.
Zukünftige Richtungen
There are several potential future directions for research involving N-(2,6-dichlorophenyl)benzamide. One area of interest is in the development of new drugs that target ion channels. The compound's ability to modulate ion channel activity could be leveraged to develop new treatments for diseases such as cystic fibrosis and hypertension. Another potential direction is in the study of the compound's anti-inflammatory effects. Understanding the mechanisms underlying these effects could lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the compound's mechanism of action and its effects in vivo. This could help to clarify the compound's potential uses and limitations in scientific research.
Synthesemethoden
The synthesis of N-(2,6-dichlorophenyl)benzamide is typically achieved through the reaction of 2,6-dichloroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired compound. The synthesis method is relatively straightforward and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dichlorophenyl)benzamide has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying ion channels in cells. The compound has been shown to modulate the activity of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the epithelial sodium channel (ENaC). This makes it a valuable tool for researchers studying the physiology of ion channels and their role in disease.
Eigenschaften
CAS-Nummer |
10286-88-1 |
|---|---|
Produktname |
N-(2,6-dichlorophenyl)benzamide |
Molekularformel |
C13H9Cl2NO |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
KGDQECZKWWPUTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
Synonyme |
N-(2,6-Dichlorophenyl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)




